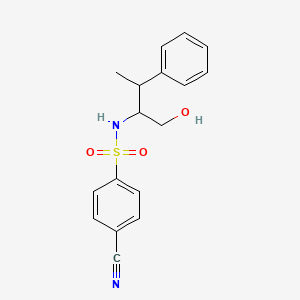
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide, also known as CB-30865, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamides and has a molecular weight of 421.52 g/mol.
作用機序
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide inhibits the activity of an enzyme called indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immune checkpoint protein that suppresses the immune system's response to tumors and infections. By inhibiting IDO1, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide enhances the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the production of kynurenine, a metabolite produced by IDO1, which is known to suppress the immune system. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide also increases the production of interferon-gamma, a cytokine that stimulates the immune system. In preclinical studies, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for IDO1 and does not affect other enzymes in the kynurenine pathway. However, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can affect its efficacy in animal models.
将来の方向性
For research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide include the optimization of its pharmacokinetic properties, the development of new analogs with improved efficacy, and the investigation of its potential for combination therapy with other immune checkpoint inhibitors. Further studies are also needed to determine the safety and efficacy of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide in clinical trials.
In conclusion, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide will continue to explore its potential for the development of new therapies and treatments.
合成法
The synthesis of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with (1-hydroxy-3-phenylbutan-2-yl)amine in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which plays a key role in the progression of cancer, inflammation, and autoimmune diseases. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has also been shown to have anti-tumor activity in preclinical models of cancer.
特性
IUPAC Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(15-5-3-2-4-6-15)17(12-20)19-23(21,22)16-9-7-14(11-18)8-10-16/h2-10,13,17,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFSJHDNYGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)